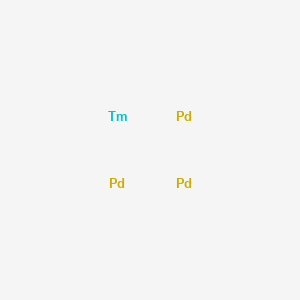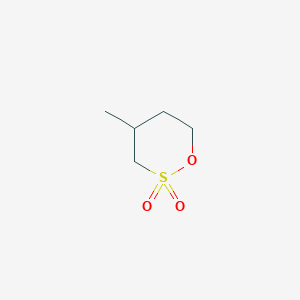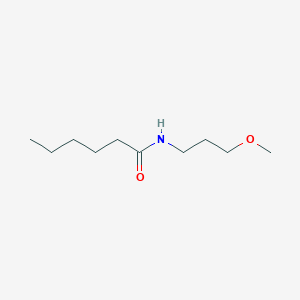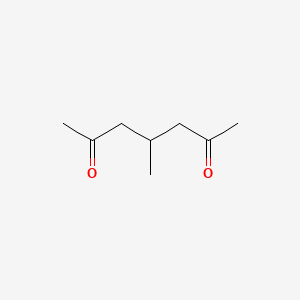
1-(2-Chloronaphthalen-1-yl)-2-(diethylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloronaphthalen-1-yl)-2-(diethylamino)ethanol is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chloronaphthalene moiety attached to a diethylaminoethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloronaphthalen-1-yl)-2-(diethylamino)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloronaphthalene and diethylaminoethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include steps for the recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloronaphthalen-1-yl)-2-(diethylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloronaphthalene moiety can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Chloronaphthalen-1-yl)-2-(diethylamino)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-(2-Chloronaphthalen-1-yl)-2-(diethylamino)ethanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-Bromonaphthalen-1-yl)-2-(diethylamino)ethanol: Similar structure with a bromine atom instead of chlorine.
1-(2-Fluoronaphthalen-1-yl)-2-(diethylamino)ethanol: Similar structure with a fluorine atom instead of chlorine.
1-(2-Iodonaphthalen-1-yl)-2-(diethylamino)ethanol: Similar structure with an iodine atom instead of chlorine.
Uniqueness
1-(2-Chloronaphthalen-1-yl)-2-(diethylamino)ethanol is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
5402-84-6 |
|---|---|
Molecular Formula |
C16H20ClNO |
Molecular Weight |
277.79 g/mol |
IUPAC Name |
1-(2-chloronaphthalen-1-yl)-2-(diethylamino)ethanol |
InChI |
InChI=1S/C16H20ClNO/c1-3-18(4-2)11-15(19)16-13-8-6-5-7-12(13)9-10-14(16)17/h5-10,15,19H,3-4,11H2,1-2H3 |
InChI Key |
KOWAPBJXBNYTSA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=C(C=CC2=CC=CC=C21)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


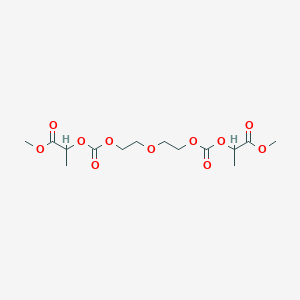
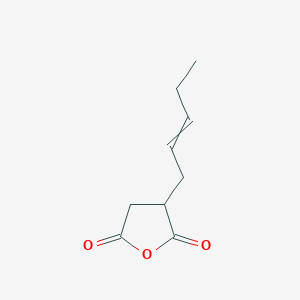
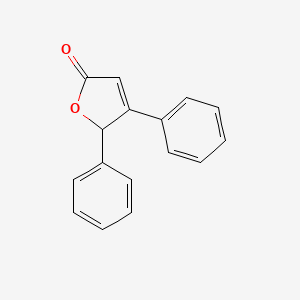
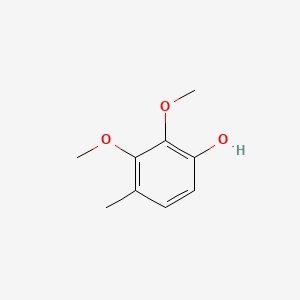
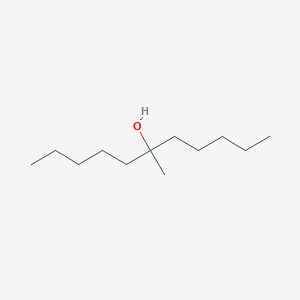

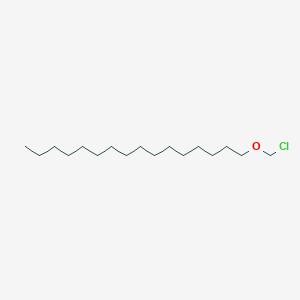
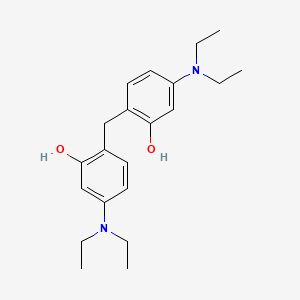
![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)
